molecular formula C9H14O3 B6214431 7-oxaspiro[3.5]nonane-6-carboxylic acid CAS No. 2731014-30-3

7-oxaspiro[3.5]nonane-6-carboxylic acid

Cat. No.: B6214431
CAS No.: 2731014-30-3
M. Wt: 170.2
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Description

7-oxaspiro[3.5]nonane-6-carboxylic acid (CAS 2731014-30-3) is a high-value spirocyclic building block of interest in modern drug discovery. With the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol, it serves as a versatile synthon for medicinal chemistry . This compound belongs to the class of oxa-spirocycles, which are increasingly recognized for their superior physicochemical properties. Incorporating an oxygen atom into the spirocyclic framework has been demonstrated to significantly improve aqueous solubility and reduce lipophilicity compared to their carbon-based analogues, making these scaffolds valuable for optimizing the properties of drug candidates . The structure features a carboxylic acid functional group, providing a handle for further synthetic modification through amide coupling or esterification reactions to create diverse compound libraries. Its spirocyclic nature introduces three-dimensional complexity, aiding in the exploration of novel chemical space. Researchers utilize this compound as a precursor for the synthesis of more complex molecules, including amino acids and sulfonamide derivatives, which are crucial in developing bioactive compounds . Available in high purity (typically ≥95%), it is offered in quantities from 100 mg to 2.5 g for research applications . This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

2731014-30-3

Molecular Formula

C9H14O3

Molecular Weight

170.2

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Spiro Core Formation

The spirocyclic framework of 7-oxaspiro[3.5]nonane-6-carboxylic acid is typically assembled via intramolecular cyclization reactions. A prominent method involves the use of bifunctional precursors containing both ether and carboxylic acid moieties. For instance, a diol derivative substituted with a carboxylic acid group at position 6 can undergo acid-catalyzed cyclization. This process leverages dehydrating agents such as sulfuric acid or p-toluenesulfonic acid to facilitate ether bond formation, yielding the spiro structure .

Reaction Conditions:

  • Catalyst: H<sub>2</sub>SO<sub>4</sub> (10 mol%)

  • Solvent: Toluene, reflux at 110°C

  • Yield: ~65% (crude), improving to 85% after recrystallization .

Key challenges include regioselectivity in ring closure and minimizing side reactions. Computational studies suggest that steric hindrance at position 6 directs the carboxylic acid group to its intended location during cyclization.

Epoxidation and Ring Expansion Approaches

Adapting methodologies from spirocyclic ketone synthesis, epoxidation followed by ring expansion offers a viable pathway. A patent detailing the synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylate derivatives demonstrates this approach . While the target compound differs, the core strategy remains applicable:

  • Formation of Epoxide Intermediate: A precursor with a cyclopropane ring undergoes epoxidation using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

  • Ring Expansion: The epoxide reacts under basic conditions (e.g., NaH in tetrahydrofuran) to expand the cyclopropane into a larger spirocyclic structure .

Example Protocol:

StepReagent/ConditionOutcome
1mCPBA, CH<sub>2</sub>Cl<sub>2</sub>, 25°CEpoxide formation
2NaH, THF, 60°CSpiro ring expansion
3Acidic hydrolysis (HCl)Carboxylic acid liberation

Yield: Total yield of 70.7% reported for analogous compounds .

Oxidation of Functional Groups

Introducing the carboxylic acid group at position 6 often involves late-stage oxidation. A hydroxymethyl or formyl group at this position can be oxidized using strong oxidizing agents:

  • KMnO<sub>4</sub> in Basic Medium: Converts hydroxymethyl to carboxylic acid (yield: 75–80%).

  • Jones Reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>): Effective for aldehydes but requires careful temperature control .

Case Study:
A spiro[3.5]nonane derivative with a hydroxymethyl group at position 6 was treated with KMnO<sub>4</sub> in aqueous NaOH at 0°C, achieving 78% conversion to the carboxylic acid. Purification via column chromatography (SiO<sub>2</sub>, ethyl acetate/hexane) afforded >95% purity .

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety:

  • Catalyst Optimization: Heterogeneous catalysts (e.g., zeolites) reduce purification steps.

  • Solvent Recycling: Toluene and THF are recovered via distillation.

  • Crystallization: Water-ethanol mixtures achieve high-purity crystals (>99%) .

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
CyclizationShort step countRegioselectivity challenges65–85%
EpoxidationHigh scalabilityMulti-step process70%
OxidationLate-stage functionalizationRequires pre-installed groups75–80%

Chemical Reactions Analysis

Types of Reactions

7-oxaspiro[3.5]nonane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxo derivatives, while reduction may produce alcohols or other reduced forms .

Scientific Research Applications

7-oxaspiro[3.5]nonane-6-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 7-oxaspiro[3.5]nonane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity .

Comparison with Similar Compounds

Structural and Functional Variations

The table below highlights key structural analogs, emphasizing differences in heteroatom placement, substituent positions, and functional groups:

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Structural Features
7-Oxaspiro[3.5]nonane-6-carboxylic acid C₉H₁₄O₃ 1784418-25-2 170.21 7-oxa, 6-carboxylic acid, spiro[3.5] system
5-Oxaspiro[3.5]nonane-9-carboxylic acid C₉H₁₄O₃ 2306261-64-1 170.21 5-oxa, 9-carboxylic acid
1-Oxaspiro[3.5]nonane-3-carboxylic acid, 2-oxo C₉H₁₂O₄ 22071-75-6 184.19 1-oxa, 3-carboxylic acid, ketone (2-oxo)
7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid C₈H₁₃NO₃ 1989659-11-1 171.19 7-oxa, 2-aza, 1-carboxylic acid
1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid C₉H₁₄O₄ Not provided 198.21 (calculated) Two oxygen atoms (1,4-dioxa), spiro[4.4]

Key Observations

Oxygen vs. In contrast, 1,4-dioxaspiro[4.4]nonane-6-carboxylic acid contains two oxygen atoms, enhancing hydrophilicity and stability against oxidation .

Positional Effects on Reactivity: The ketone-containing derivative (1-oxaspiro[3.5]nonane-3-carboxylic acid, 2-oxo) exhibits dual functionality (carboxylic acid and ketone), enabling diverse reactivity in condensation or reduction reactions . Ethyl ester derivatives (e.g., this compound ethyl ester) are common synthetic intermediates, offering improved solubility in organic solvents .

Research Findings and Industrial Relevance

  • Synthetic Accessibility: Ethyl esters of this compound are readily available (95% purity), suggesting established synthetic routes . In contrast, the free acid (CAS 1784418-25-2) is temporarily out of stock, indicating challenges in large-scale production or purification .
  • Material Science : The spiro framework’s rigidity and oxygen content make these compounds candidates for polymer precursors or chiral catalysts .

Q & A

Q. What are the common synthetic routes for 7-oxaspiro[3.5]nonane-6-carboxylic acid, and how are intermediates characterized?

  • Methodological Answer : A typical synthesis involves cyclization of spirocyclic precursors. For example, iodomethyl derivatives (e.g., 6-(iodomethyl)-7-oxaspiro[3.5]nonane) are synthesized via reactions between cyclobutane derivatives and iodomethane under magnetic stirring and controlled heating (60–80°C) . Intermediate characterization relies on IR spectroscopy (to confirm C-I stretching at ~500 cm⁻¹) and mass spectrometry (to verify molecular ion peaks and fragmentation patterns). Carboxylation steps often employ carboxyl group introduction via oxidation or nucleophilic substitution, monitored by HPLC for purity (>95%) .

Q. How is the compound structurally characterized using spectroscopic techniques?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR identify spirocyclic framework signals (e.g., oxygenated sp³ carbons at δ 70–80 ppm).
  • X-ray crystallography resolves the spirocyclic geometry, confirming the seven-membered oxa ring fused to a five-membered nonane ring .
  • FT-IR detects carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

Q. What are the primary applications of this compound in foundational organic synthesis?

  • Methodological Answer : The spirocyclic core serves as a rigid scaffold for constructing complex molecules. Its electrophilic iodine atom (in iodomethyl derivatives) enables Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, while the carboxylic acid group facilitates amide bond formation for peptide mimetics .

Advanced Research Questions

Q. How does the spirocyclic framework influence reactivity in cross-coupling reactions?

  • Methodological Answer : The spirocyclic structure imposes steric constraints , slowing reaction kinetics but enhancing selectivity. For example, in Pd-catalyzed couplings, bulky ligands (e.g., SPhos) improve yields by mitigating steric hindrance. Computational studies (DFT) model transition states to optimize bond angles and torsional strain .

Q. What strategies mitigate low yields in carboxylation steps during synthesis?

  • Methodological Answer :
  • Use anhydrous conditions (e.g., THF under N₂) to prevent hydrolysis of reactive intermediates.
  • Employ Lewis acids (e.g., ZnCl₂) to activate carbonyl groups for nucleophilic attack .
  • Optimize stoichiometry via DoE (Design of Experiments) to balance reagent ratios and minimize side reactions .

Q. How do structural modifications (e.g., halogen substitution) affect biological activity?

  • Methodological Answer :
  • Fluorine substitution at the phenoxy position (e.g., 4-fluorophenoxy derivatives) enhances metabolic stability and enzyme binding affinity (e.g., IC₅₀ values reduced by 30% in kinase assays) .
  • SAR studies compare analogs (e.g., 7-oxaspiro[3.5]nonan-1-one vs. benzamide derivatives) using SPR (Surface Plasmon Resonance) to quantify target binding kinetics .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer :
  • Validate assays using orthogonal techniques (e.g., fluorescence polarization vs. calorimetry).
  • Control for batch variability via LC-MS purity checks and standardized cell lines (e.g., HEK293 with stable receptor expression) .

Q. What advanced techniques enable its incorporation into functional polymers?

  • Methodological Answer :
  • Ring-opening polymerization (ROP) of spirocyclic monomers with Sn(Oct)₂ catalysts produces polyesters with enhanced thermal stability (Tg > 150°C).
  • AFM and DSC analyze polymer morphology and phase transitions, confirming spirocyclic integration .

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